molecular formula C32H22N4O7 B2625089 3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide CAS No. 399000-72-7

3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide

Cat. No. B2625089
M. Wt: 574.549
InChI Key: MBPSBQZFZLFEFG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran, a heterocyclic compound . It’s synthesized as a precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system .


Synthesis Analysis

The compound is synthesized with the aim of obtaining derivatives belonging to 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . The synthesis involves a novel methodology that has been reported .


Molecular Structure Analysis

The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The experiments showed the unexpected formation of the phthalide moiety .


Chemical Reactions Analysis

The reaction conditions were optimized to afford the compound in 62% yield . The reaction involves a ring contracting rearrangement .


Physical And Chemical Properties Analysis

The compound, after isolation and purification, resulted in a white solid . More specific physical and chemical properties are not provided in the available resources.

Future Directions

The compound is part of ongoing research in the field of organic, biological, and medicinal chemistry . It’s synthesized with the aim of obtaining derivatives belonging to a specific nucleus, indicating potential future research directions .

properties

IUPAC Name

3-[[4-[4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O7/c33-29(37)27-25(21-5-1-3-7-23(21)42-27)35-31(39)17-9-13-19(14-10-17)41-20-15-11-18(12-16-20)32(40)36-26-22-6-2-4-8-24(22)43-28(26)30(34)38/h1-16H,(H2,33,37)(H2,34,38)(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSBQZFZLFEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide

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